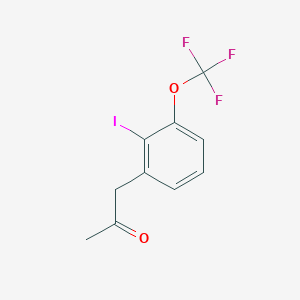![molecular formula C8H11N3O B14057224 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol CAS No. 944901-62-6](/img/structure/B14057224.png)
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol is a heterocyclic compound that features a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol typically involves multi-step reactions starting from readily available pyridine and pyrimidine derivatives. One common method involves the condensation of pyridine-2-carboxaldehyde with guanidine to form the pyrido[4,3-D]pyrimidine core, followed by reduction and functionalization to introduce the methanol group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-carboxylic acid.
Reduction: 5,6,7,8-Tetrahydropyrido[4,3-D]dihydropyrimidin-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidine: Similar structure but with different ring fusion, leading to distinct chemical properties.
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: Contains a benzyl group, which can alter its biological activity and chemical reactivity
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
944901-62-6 |
|---|---|
Molekularformel |
C8H11N3O |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylmethanol |
InChI |
InChI=1S/C8H11N3O/c12-5-8-10-4-6-3-9-2-1-7(6)11-8/h4,9,12H,1-3,5H2 |
InChI-Schlüssel |
UBPNJDMYVQJGKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=CN=C(N=C21)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




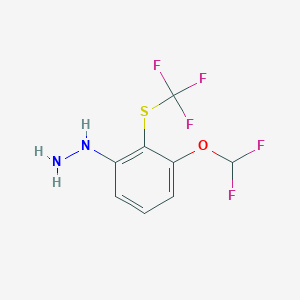
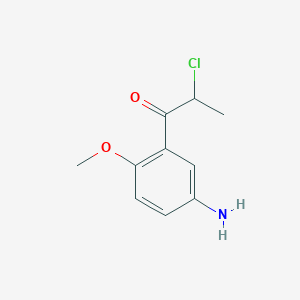
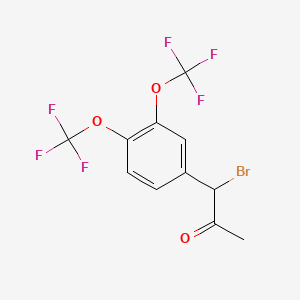
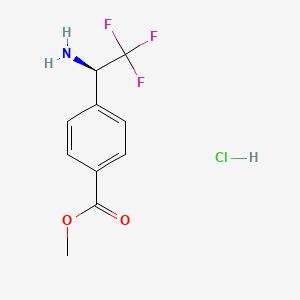
![2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate](/img/structure/B14057198.png)

![5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate](/img/structure/B14057218.png)

